

An In-depth Technical Guide to the Structure and Bonding of Trihydroxyphosphorane

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Phosphorane, trihydroxy-	
Cat. No.:	B078027	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trihydroxyphosphorane, with the chemical formula P(OH)₃, represents the trivalent tautomer of phosphorous acid. While it exists as a minor species in equilibrium with its more stable tetracoordinate counterpart, phosphonic acid (HP(O)(OH)₂), its unique structure and bonding are of significant interest in coordination chemistry and theoretical studies. This guide provides a comprehensive overview of the structure, bonding, and relevant experimental and computational data for trihydroxyphosphorane. The stabilization of this elusive molecule as a ligand in transition metal complexes has provided invaluable experimental insights into its geometric and spectroscopic properties.

Tautomeric Equilibrium

Phosphorous acid predominantly exists as phosphonic acid, with a tetrahedral phosphorus center featuring a phosphoryl group and a hydride. The trihydroxyphosphorane tautomer is significantly less stable.

Caption: Tautomeric equilibrium between phosphonic acid and trihydroxyphosphorane.

Structure and Bonding of Free Trihydroxyphosphorane (Computational Data)

Due to its transient nature, experimental data for free trihydroxyphosphorane is unavailable. Computational studies provide the most reliable information on its structure and bonding.

Molecular Geometry

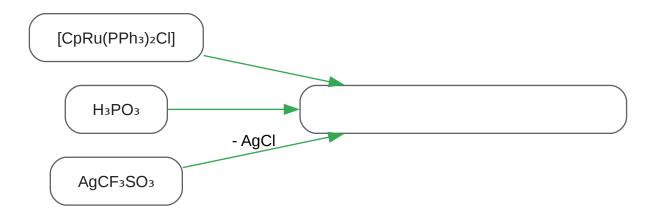
Quantum chemical calculations predict a trigonal pyramidal geometry for trihydroxyphosphorane, consistent with VSEPR theory for a central atom with three bonding pairs and one lone pair.

Parameter	Calculated Value
Bond Lengths	
P-O	1.65 - 1.67 Å
О-Н	0.96 - 0.98 Å
Bond Angles	
O-P-O	98 - 102°
P-O-H	115 - 120°

Vibrational Frequencies

Theoretical calculations of the infrared spectrum of trihydroxyphosphorane provide insights into its vibrational modes.

Vibrational Mode	Calculated Frequency (cm ⁻¹)
O-H stretch	3600 - 3700
P-O-H bend	1100 - 1200
P-O stretch	700 - 800
O-P-O bend	400 - 500


Experimentally Characterized Trihydroxyphosphorane in a Metal Complex

The elusive trihydroxyphosphorane tautomer has been successfully stabilized and characterized as a ligand in a ruthenium complex, providing the first experimental data on its structure.

Synthesis of [CpRu(PPh₃)₂(P(OH)₃)]CF₃SO₃

The synthesis involves the reaction of a ruthenium precursor with phosphorous acid in the presence of a chloride scavenger.

Click to download full resolution via product page

Caption: Synthesis of the trihydroxyphosphorane-ruthenium complex.

Experimental Protocol

Materials:

- [CpRu(PPh₃)₂Cl] (Cp = cyclopentadienyl, PPh₃ = triphenylphosphine)
- Phosphorous acid (H₃PO₃)
- Silver trifluoromethanesulfonate (AgCF₃SO₃)
- Dichloromethane (CH₂Cl₂)
- Diethyl ether ((C₂H₅)₂O)

Procedure:

- A solution of phosphorous acid in dichloromethane is added to a solution of [CpRu(PPh₃)₂Cl] and silver trifluoromethanesulfonate in the same solvent.
- The reaction mixture is stirred at room temperature.
- The precipitated silver chloride is removed by filtration.
- The product is precipitated from the filtrate by the addition of diethyl ether.
- The resulting solid is washed with diethyl ether and dried under vacuum.

Structural Data from X-ray Crystallography

The crystal structure of [CpRu(PPh₃)₂(P(OH)₃)]CF₃SO₃ provides precise measurements of the coordinated trihydroxyphosphorane ligand.

Parameter	Experimental Value
Bond Lengths	
Ru-P(OH)₃	2.25 - 2.30 Å
P-O	1.58 - 1.62 Å
Bond Angles	
O-P-O	100 - 104°
Ru-P-O	114 - 118°

Spectroscopic Data

Spectroscopic analysis of the complex confirms the coordination of the P(OH)₃ tautomer.

3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Chemical Shift (δ)	Multiplicity	Coupling Constant (J)
31 P	90 - 100 ppm	Singlet	
¹H (OH)	5.0 - 6.0 ppm	Broad	_

3.4.2. Infrared (IR) Spectroscopy

Vibrational Mode	Experimental Frequency (cm ⁻¹)
O-H stretch	3300 - 3500 (broad)
P-O stretch	850 - 950

Conclusion

While trihydroxyphosphorane remains an elusive free molecule, its structure and bonding have been successfully elucidated through a combination of computational modeling and experimental characterization of its stabilized metal complex. The data presented in this guide offer a detailed understanding of this important phosphorus species for researchers in synthetic chemistry, materials science, and drug development. The ability to stabilize and study the P(OH)₃ tautomer opens avenues for exploring its reactivity and potential applications as a ligand in catalysis and as a building block in novel phosphorus-containing compounds.

 To cite this document: BenchChem. [An In-depth Technical Guide to the Structure and Bonding of Trihydroxyphosphorane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078027#trihydroxyphosphorane-structure-and-bonding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com